molecular formula C8H9ClO B048006 3-Methoxybenzyl chloride CAS No. 824-98-6

3-Methoxybenzyl chloride

Cat. No. B048006
CAS RN: 824-98-6
M. Wt: 156.61 g/mol
InChI Key: VGISFWWEOGVMED-UHFFFAOYSA-N
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Description

3-Methoxybenzyl chloride is a clear colorless to light yellow liquid . It is used to alkylate 8-benzyloxy-2 (1 H)-quinolinone in the presence of DMF and NaH .


Synthesis Analysis

3-Methoxybenzyl chloride is used in the synthesis of diarylmethanes via in situ organozinc-mediated, palladium-catalyzed cross-coupling between benzyl and aryl halide .


Molecular Structure Analysis

The molecular structure of 3-Methoxybenzyl chloride is represented by the linear formula CH3OC6H4CH2Cl . Its molecular weight is 156.61 .


Chemical Reactions Analysis

3-Methoxybenzyl chloride is used to alkylate 8-benzyloxy-2 (1 H)-quinolinone in the presence of DMF and NaH . It is also used in the synthesis of diarylmethanes via in situ organozinc-mediated, palladium-catalyzed cross-coupling between benzyl and aryl halide .


Physical And Chemical Properties Analysis

3-Methoxybenzyl chloride is a clear colorless to light yellow liquid . Its refractive index is 1.544 (lit.) . It has a boiling point of 124 °C/13 mmHg (lit.) and a density of 1.078 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Diarylmethanes

3-Methoxybenzyl chloride: is utilized in the synthesis of diarylmethanes, which are important intermediates in the production of various pharmaceuticals and agrochemicals . The process involves in situ organozinc-mediated, palladium-catalyzed cross-coupling between benzyl and aryl halides .

Alkylation of Quinolinones

In medicinal chemistry, 3-Methoxybenzyl chloride is used to alkylate 8-benzyloxy-2(1H)-quinolinone, a reaction crucial for the modification of quinolinone derivatives. These derivatives are explored for their potential therapeutic properties .

Safety and Hazards

3-Methoxybenzyl chloride is hazardous. It causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(chloromethyl)-3-methoxybenzene
Source PubChem
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InChI

InChI=1S/C8H9ClO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGISFWWEOGVMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
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DSSTOX Substance ID

DTXSID80231719
Record name m-(Chloromethyl)anisole
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Molecular Weight

156.61 g/mol
Source PubChem
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Product Name

3-Methoxybenzyl chloride

CAS RN

824-98-6
Record name 3-Methoxybenzyl chloride
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Record name 3-Methoxybenzyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-Methoxybenzyl chloride in organic synthesis?

A: 3-Methoxybenzyl chloride serves as a versatile building block in organic synthesis, primarily as a protecting group for alcohols and phenols. For example, it reacts with 4-hydroxy-6-methyl-2-pyrone to form 4-(3-methoxybenzyloxy)-6-methyl-2-pyrone []. This protected compound can then be used in further reactions, and the protecting group can be easily removed later.

Q2: Can you describe a specific reaction where 3-Methoxybenzyl chloride plays a crucial role?

A: In the synthesis of (±)-sempervirol, 3-Methoxybenzyl chloride is crucial in constructing the complex ring structure of the target molecule []. Specifically, it reacts with β-cyclocitral to form an intermediate alcohol. This alcohol is then subjected to oxidation and intramolecular cyclization, leading to the formation of key precursors to (±)-sempervirol.

Q3: Has 3-Methoxybenzyl chloride been used in the synthesis of biologically active compounds?

A: Yes, 3-Methoxybenzyl chloride has been employed in synthesizing various biologically relevant molecules. One notable example is its use in preparing a series of 2,3-diarylindenes designed as fluorescent estrogens []. In this case, 3-Methoxybenzyl chloride reacts with 1,2-diarylethanones, followed by cyclodehydration to yield the desired indene derivatives. These fluorescent estrogens are valuable tools for studying the estrogen receptor.

Q4: Are there any studies on the catalytic applications of compounds derived from 3-Methoxybenzyl chloride?

A: Researchers have explored the catalytic potential of cyclopentadienyl nickel(II) N-heterocyclic carbene complexes derived from 3-Methoxybenzyl chloride []. By reacting 3-Methoxybenzyl chloride with 1-{(ethoxycarbonyl)methyl}benzimidazole and subsequently with nickelocene, they synthesized these complexes. These complexes demonstrated catalytic activity in Kumada coupling reactions, showcasing the potential of 3-Methoxybenzyl chloride derivatives in catalysis.

Q5: Does the structure of molecules similar to 3-Methoxybenzyl chloride influence their biological activity?

A: Research suggests that structural modifications to compounds analogous to 3-Methoxybenzyl chloride significantly impact their biological activity. For instance, in the study on 1,2-dialkylated 1,2-bis(4- or 3-hydroxyphenyl)ethane estrogens and antiestrogens, introducing methyl groups at specific positions altered their binding affinity to the estradiol receptor and, interestingly, even shifted some antiestrogens to display full estrogenic activity []. This finding highlights the importance of structural considerations in drug design and the potential of subtle modifications to profoundly impact biological effects.

Q6: Are there any known analytical techniques for characterizing compounds related to 3-Methoxybenzyl chloride?

A: Characterization of compounds synthesized using 3-Methoxybenzyl chloride relies on standard analytical techniques. For instance, in a study investigating the [2+2] photocycloaddition reactions of 2-pyrone derivatives, researchers used X-ray diffraction to determine the crystal structure of a 1:1 complex formed between 4-(3-methoxybenzyloxy)-6-methyl-2-pyrone and maleimide []. This approach allowed them to confirm the complex formation and understand its solid-state structure.

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